molecular formula C21H20BNO3 B3036661 [3-(dibenzylcarbamoyl)phenyl]boronic Acid CAS No. 397843-73-1

[3-(dibenzylcarbamoyl)phenyl]boronic Acid

Cat. No.: B3036661
CAS No.: 397843-73-1
M. Wt: 345.2 g/mol
InChI Key: XWMLAINNRCKKDD-UHFFFAOYSA-N
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Description

“[3-(dibenzylcarbamoyl)phenyl]boronic Acid” is a boronic acid derivative. It has a molecular formula of C14H14BNO3 . The average mass of this compound is 255.077 Da and the monoisotopic mass is 255.106674 Da .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in various chemical reactions, such as the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions .

Scientific Research Applications

Nanosensor Development

Research by Cannizzo, Amigoni-Gerbier, and Larpent (2005) showcased the use of phenylboronic acid derivatives in creating nanoparticles for optical nanosensors. These nanoparticles are used for the visual detection of fructose, showcasing a color change upon binding with the sugar, demonstrating potential applications in various detection and sensing technologies [Cannizzo, Amigoni-Gerbier, & Larpent, 2005].

Saccharide and Nucleoside Detection

Elfeky (2011) developed a boronic acid-based fluorescent sensor capable of identifying sugars and nucleosides, crucial for disease detection and treatment. This sensor exhibits selectivity towards certain sugars and nucleosides and functions optimally at a specific pH, offering potential clinical applications [Elfeky, 2011].

Bacterial Detection

Wannapob et al. (2010) utilized boronic acid for bacteria detection via its binding reaction with diol-groups on bacterial cell walls. The method, which involves immobilizing 3-aminophenylboronic acid on a gold electrode, demonstrates the potential of boronic acid derivatives in developing biosensors for rapid bacterial identification [Wannapob et al., 2010].

Boronate Affinity Material Development

Zhang et al. (2014) reported on the synthesis of boronic acid ligand-modified magnetic nanoparticles for efficient glycoprotein enrichment. This technology has implications for biomedical sciences and biomarker research, where specific separation and concentration of glycoproteins are crucial [Zhang, He, Chen, & Zhang, 2014].

Catalyst in Organic Reactions

Hashimoto, Gálvez, and Maruoka (2015) discovered a new application of boronic acid in catalysis. They used 3-borono-BINOL as a chiral boronic acid catalyst for the aza-Michael addition of hydroxamic acid to quinone imine ketals, indicating its versatility in organic synthesis [Hashimoto, Gálvez, & Maruoka, 2015].

Affinity Adsorbent Enhancement

Wang, He, Wang, and Wei (2015) enhanced the binding capacity of boronate affinity adsorbents via surface modification, which significantly improves the efficiency of cis-diol molecule enrichment. This method has potential applications in sample preparation and separation in analytical chemistry [Wang, He, Wang, & Wei, 2015].

Advanced Affinity Transducer Fabrication

Nikitina et al. (2015) focused on the electropolymerization of boronate-substituted anilines, demonstrating the potential of boronic acid derivatives in creating advanced affinity transducers. This could lead to novel detection principles in sensor technology [Nikitina, Kochetkov, Karyakina, Yatsimirsky, & Karyakin, 2015].

Properties

IUPAC Name

[3-(dibenzylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BNO3/c24-21(19-12-7-13-20(14-19)22(25)26)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,25-26H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMLAINNRCKKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101190584
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397843-73-1
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397843-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [3-[[bis(phenylmethyl)amino]carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101190584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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